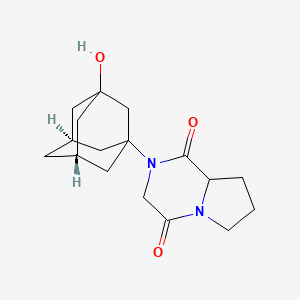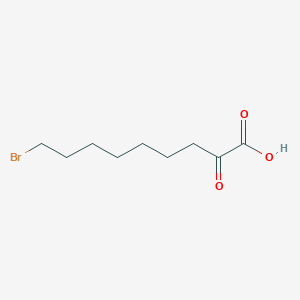
9-Bromo-2-oxononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-2-oxononanoic acid is an organic compound that belongs to the class of brominated fatty acids It is a derivative of nonanoic acid, where a bromine atom is attached to the ninth carbon and a keto group is present at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-oxononanoic acid can be achieved through several methods. One common approach involves the bromination of 9-oxononanoic acid. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Another method involves the ozonolysis of unsaturated fatty acids, such as oleic acid, followed by bromination. The ozonolysis step generates 9-oxononanoic acid, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis of unsaturated fatty acids followed by bromination. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-2-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are used under basic conditions.
Major Products
Oxidation: Nonanoic acid derivatives.
Reduction: 9-Bromo-2-hydroxynonanoic acid.
Substitution: Various substituted nonanoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Bromo-2-oxononanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Bromo-2-oxononanoic acid involves its interaction with various molecular targets. The bromine atom and keto group make it a reactive molecule that can participate in nucleophilic substitution and redox reactions. These interactions can modulate enzyme activity and affect cellular processes. For example, it can inhibit phospholipase A2, an enzyme involved in the arachidonic acid cascade, leading to reduced production of pro-inflammatory eicosanoids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxononanoic acid: Lacks the bromine atom but has similar reactivity due to the keto group.
9-Bromo-nonanoic acid: Lacks the keto group but has similar reactivity due to the bromine atom.
Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.
Uniqueness
9-Bromo-2-oxononanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
101181-87-7 |
|---|---|
Molekularformel |
C9H15BrO3 |
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
9-bromo-2-oxononanoic acid |
InChI |
InChI=1S/C9H15BrO3/c10-7-5-3-1-2-4-6-8(11)9(12)13/h1-7H2,(H,12,13) |
InChI-Schlüssel |
URHYALKKCPXTSY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)C(=O)O)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



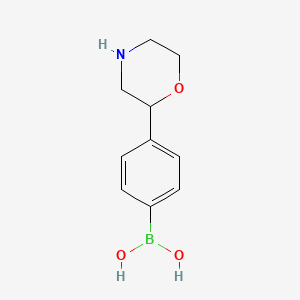
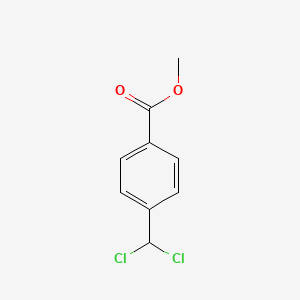

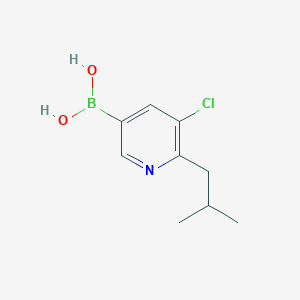
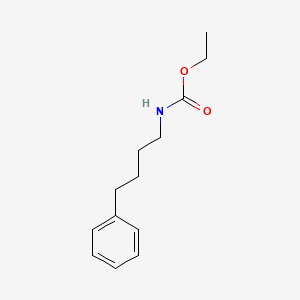
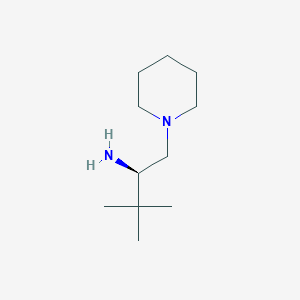
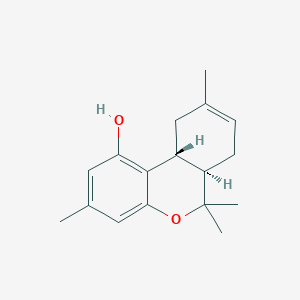

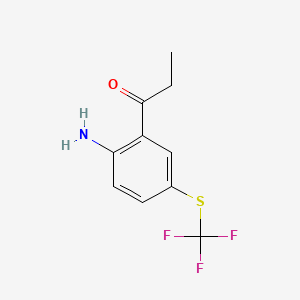


![2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B14077477.png)
